A Technical Guide to the Physicochemical Properties of Sucrose Laurate for Researchers and Drug Development Professionals
A Technical Guide to the Physicochemical Properties of Sucrose Laurate for Researchers and Drug Development Professionals
Introduction: Sucrose (B13894) laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile surfactant properties make it an attractive excipient for a variety of applications, including as an emulsifier, solubilizing agent, and permeation enhancer.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose laurate, complete with experimental protocols and visual workflows to support researchers, scientists, and drug development professionals in its application.
Core Physicochemical Properties of Sucrose Laurate
The functional characteristics of sucrose laurate are dictated by its molecular structure, featuring a hydrophilic sucrose head and a hydrophobic laurate tail.[3] This amphiphilic nature governs its behavior in various formulations. A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₄O₁₂ | [1] |
| Molecular Weight | 524.6 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 150-152 °C | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 8.2 - 17 | [1][5][6] |
| Surface Tension | 52.8 mN/m | [1] |
| Critical Micelle Concentration (CMC) | 0.21 - 0.43 mM | [1] |
Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) for sucrose laurate can vary depending on the degree of esterification and the specific composition of the commercial product. While a value of 8.2 suggests suitability for oil-in-water emulsions, other sources report values as high as 17, indicating a strongly hydrophilic character.[1][5][6] Researchers should consult the specifications of their particular sucrose laurate product.
Solubility Profile
The solubility of sucrose laurate is a critical parameter for formulation development. Its amphiphilic nature results in varying solubility across different solvent systems.
| Solvent | Solubility | Reference |
| Water | 5 mg/mL (limited) | [1] |
| ~29.8 mg/L (estimated at 25°C) | [1] | |
| Ethanol | 10 mg/mL (moderate) | [1] |
| Dimethylformamide (DMF) | 15 mg/mL (enhanced) | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (limited) | [1] |
| Phosphate Buffered Saline (PBS) | 3 mg/mL (limited) | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of sucrose laurate, designed to be readily implemented in a laboratory setting.
Determination of Melting Point by Capillary Method
This protocol outlines the standard procedure for determining the melting point range of sucrose laurate using a melting point apparatus.
Materials:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Sucrose laurate powder (finely ground)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of sucrose laurate into a mortar and grind it into a fine powder to ensure uniform packing.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sucrose laurate until a small amount of the sample is packed into the tube.
-
Sample Packing: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is known, heat the apparatus rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid appears as the initial melting point.
-
Record the temperature at which the entire sample has melted into a clear liquid as the final melting point.
-
-
Repeatability: For accuracy, repeat the measurement with a fresh sample in a new capillary tube.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the equilibrium solubility determination of sucrose laurate in water, a fundamental parameter for aqueous formulations.
Materials:
-
Sucrose laurate powder
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Analytical balance
-
Syringes and filters (e.g., 0.45 µm)
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of sucrose laurate to a series of glass flasks. The excess solid is necessary to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume of water to each flask.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of sucrose laurate in the filtrate using a validated analytical method.
-
Calculation: The determined concentration represents the equilibrium solubility of sucrose laurate in water at the specified temperature.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol details the determination of the CMC of sucrose laurate by measuring the surface tension of its aqueous solutions at various concentrations.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Sucrose laurate
-
Distilled or deionized water
-
A series of volumetric flasks
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of sucrose laurate in water. From this stock solution, prepare a series of dilutions with varying concentrations, both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension like pure water.
-
Surface Tension Measurement:
-
Measure the surface tension of each prepared sucrose laurate solution, starting from the lowest concentration.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate for a sufficient time before taking a reading to ensure that the surfactant molecules have migrated to the air-water interface.
-
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the sucrose laurate concentration (log C).
-
CMC Determination: The resulting plot will typically show a region where the surface tension decreases linearly with increasing log C, followed by a point where the surface tension becomes relatively constant. The concentration at the intersection of these two linear portions is the Critical Micelle Concentration (CMC).
Evaluation of Intestinal Permeation Enhancement using the Caco-2 Cell Model
Sucrose laurate is known to enhance the intestinal permeation of poorly absorbed drugs.[7] The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium to assess drug absorption and the effect of permeation enhancers.[2]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test drug and sucrose laurate solutions
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.
-
Seed the cells onto the apical side of Transwell® inserts at an appropriate density.
-
-
Monolayer Differentiation:
-
Culture the cells on the inserts for 21 days, changing the medium every 2-3 days. During this time, the cells differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the established acceptable range for your laboratory, indicating a confluent and intact barrier.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test drug solution with and without sucrose laurate to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
-
Sample Collection:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test drug in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the insert
-
C₀ is the initial concentration of the drug in the apical compartment
-
-
-
Data Interpretation: An increase in the Papp value of the test drug in the presence of sucrose laurate indicates its permeation-enhancing effect.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the characterization and application of sucrose laurate.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Logical workflow for CMC determination via surface tension.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. westlab.com [westlab.com]
- 5. personal.ems.psu.edu [personal.ems.psu.edu]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
